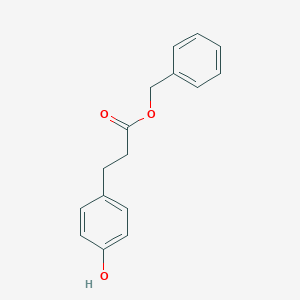

Benzyl 3-(4-hydroxyphenyl)propanoate

Description

Contextualization within Propanoate Esters and Phenolic Compounds

From a structural standpoint, Benzyl (B1604629) 3-(4-hydroxyphenyl)propanoate is classified as a propanoate ester. Propanoate esters are a type of carboxylic ester derived from propanoic acid. ebi.ac.uk These esters are significant in various chemical industries and are often used as intermediates in the synthesis of other compounds. ceon.rs The ester functional group in Benzyl 3-(4-hydroxyphenyl)propanoate is formed from the reaction of 3-(4-hydroxyphenyl)propanoic acid and benzyl alcohol.

Simultaneously, the compound is a member of the phenolic compounds. This classification is due to the presence of a hydroxyl group directly attached to an aromatic (benzene) ring. gsconlinepress.com Phenolic compounds are a diverse group of phytochemicals found abundantly in plants and are known for a wide range of biological activities. gsconlinepress.comnih.gov The phenolic moiety in this compound imparts specific chemical reactivity and potential for biological interactions.

Significance in Advanced Organic Synthesis and Medicinal Chemistry

The dual functionality of this compound makes it a valuable building block in advanced organic synthesis. pharmaffiliates.com Its structure allows for a variety of chemical transformations at either the ester or the phenolic hydroxyl group, enabling the creation of more complex molecules. For instance, the phenolic hydroxyl can undergo etherification or other modifications, while the ester group can be hydrolyzed or transesterified.

In the realm of medicinal chemistry, phenolic structures are a recurring motif in a significant number of approved drugs, suggesting the importance of this functional group in molecular design. acs.org Phenolic compounds are known to exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. gsconlinepress.comnih.gov The presence of the phenolic group in this compound suggests its potential as a scaffold for the development of new therapeutic agents. Research into related phenolic compounds has shown their ability to modulate various biological pathways. nih.govnih.gov For example, a related compound, (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, is an important intermediate in the synthesis of isodityrosine, which plays a role in plant cell wall structure. nih.govnih.gov

Current Research Landscape and Gaps

Current research on this compound and its derivatives is active, with studies exploring its synthesis and potential applications. For example, a patent describes a method for synthesizing a related sulfonium (B1226848) salt, highlighting the industrial interest in compounds with the (4-hydroxyphenyl) moiety. google.com Furthermore, research on similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has shown promise in developing antimicrobial candidates. nih.gov

However, a comprehensive understanding of the full potential of this compound itself remains an area with opportunities for further investigation. While its synthetic utility is recognized, detailed studies on its specific biological activities and mechanisms of action are less common in publicly available literature. There is a clear gap in the research concerning the in-depth biological evaluation of this specific molecule. Future research could focus on elucidating its pharmacological profile, including its potential as an antioxidant, anti-inflammatory, or antimicrobial agent, and exploring its structure-activity relationships through the synthesis and testing of novel derivatives.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 31770-76-0 |

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.3 g/mol |

| Boiling Point | 407.9 ± 25.0 °C at 760 mmHg |

| Melting Point | 170-174 °C |

| Appearance | Pale Orange to Orange Solid or Light orange to orange powder |

| Purity | ≥ 96% - ≥ 98% |

| Storage | 2-8°C Refrigerator, stored under nitrogen |

| Source: sigmaaldrich.compharmaffiliates.comsancaiindustry.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-7,9-10,17H,8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXWTUFCSBOGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557478 | |

| Record name | Benzyl 3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31770-76-0 | |

| Record name | Benzyl 3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Benzyl (B1604629) 3-(4-hydroxyphenyl)propanoate

The synthesis of Benzyl 3-(4-hydroxyphenyl)propanoate primarily involves the formation of an ester linkage between 3-(4-hydroxyphenyl)propanoic acid and benzyl alcohol. The key challenge in these syntheses is often the presence of the reactive phenolic hydroxyl group, which may require protection to prevent unwanted side reactions depending on the chosen synthetic route.

Esterification Reactions of 3-(4-hydroxyphenyl)propanoic Acid

Direct esterification of 3-(4-hydroxyphenyl)propanoic acid is a straightforward approach to obtaining the target compound. Several methods can be employed, each with distinct advantages regarding reaction conditions and substrate compatibility.

One common method for ester synthesis involves the reaction of a carboxylate salt with an alkyl halide. In this case, 3-(4-hydroxyphenyl)propanoic acid is first deprotonated with a suitable base to form the corresponding carboxylate. This nucleophilic carboxylate then reacts with a benzyl halide, such as benzyl bromide or benzyl chloride, in an SN2 reaction to yield this compound. This method is analogous to the Williamson ether synthesis. organic-chemistry.orghighfine.com The choice of base and solvent is critical to ensure the selective alkylation of the carboxylic acid over the phenolic hydroxyl group. Non-nucleophilic bases or conditions that favor carboxylate formation are preferred.

Table 1: Typical Reaction Components for Esterification using Benzyl Halides

| Component | Role | Example |

|---|---|---|

| Carboxylic Acid | Substrate | 3-(4-hydroxyphenyl)propanoic acid |

| Benzyl Halide | Electrophile | Benzyl bromide (BnBr), Benzyl chloride (BnCl) |

| Base | Deprotonating Agent | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |

The Steglich esterification is a powerful and mild method for forming ester bonds, particularly for substrates that are sensitive to harsher conditions. wikipedia.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to activate the carboxylic acid and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org

The reaction proceeds through the following steps:

The carboxylic acid (3-(4-hydroxyphenyl)propanoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

The catalyst, DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form a reactive acyl-pyridinium species. wikipedia.orgorganic-chemistry.org This intermediate is often referred to as an "active ester."

Finally, benzyl alcohol attacks the acyl-pyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. organic-chemistry.org

A key advantage of this method is that the reaction is driven by the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct, which can be removed by filtration. wikipedia.org The mild, often room-temperature, conditions make it suitable for complex molecules. wikipedia.org Post-reaction, quenching with an acetic acid/water mixture can convert unreacted DCC to DCU, and acidic washes can remove the basic DMAP catalyst. researchgate.net

Table 2: Reagents in Steglich Esterification

| Reagent | Abbreviation | Function |

|---|---|---|

| 3-(4-hydroxyphenyl)propanoic acid | - | Carboxylic acid substrate |

| Benzyl alcohol | BnOH | Alcohol substrate |

| Dicyclohexylcarbodiimide | DCC | Coupling agent; activates the carboxylic acid |

| 4-Dimethylaminopyridine | DMAP | Nucleophilic catalyst; acyl transfer reagent |

Strategies for Protecting and Deprotecting Phenolic Hydroxyl Groups in Synthesis

To avoid undesired side reactions at the phenolic hydroxyl group during esterification, a common strategy is to temporarily "protect" it with a chemical moiety that is inert to the reaction conditions. This protecting group can then be removed in a subsequent step to yield the final product. sioc-journal.cn

The benzyl (Bn) group is a widely used protecting group for phenols, forming a benzyl ether. highfine.com It is typically introduced using benzyl bromide or chloride with a base like potassium carbonate in a Williamson ether synthesis. organic-chemistry.orghighfine.com Once the phenolic hydroxyl is protected (e.g., as a benzyl ether), the carboxylic acid can be converted to the benzyl ester without interference.

Deprotection, or the removal of the protecting group, is a critical final step. For a benzyl ether, the most common deprotection method is catalytic hydrogenolysis. organic-chemistry.org This involves reacting the protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is generally effective, although care must be taken as the benzyl ester itself can sometimes be cleaved under these conditions. organic-chemistry.org Alternative methods for cleaving benzyl ethers include using strong acids or oxidation systems. organic-chemistry.org For example, a p-methoxybenzyl (PMB) ether, a related protecting group, can be selectively cleaved in the presence of a benzyl ether using an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). highfine.com

Table 3: Comparison of Phenolic Protecting Groups

| Protecting Group | Abbreviation | Introduction Method | Deprotection Method | Stability |

|---|---|---|---|---|

| Benzyl | Bn | Benzyl halide, Base | H₂, Pd/C (Hydrogenolysis) | Stable to most acids/bases |

| p-Methoxybenzyl | PMB | PMB-Cl, Base | Oxidative (DDQ, CAN), Strong Acid | More acid-labile than Bn |

Enantioselective Synthesis Approaches

This compound possesses a chiral center if a substituent is present at the alpha or beta position of the propanoate chain. For many applications, obtaining a single enantiomer (an enantiomerically pure compound) is crucial. Enantioselective synthesis aims to produce a specific stereoisomer of a chiral molecule.

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary . wikipedia.orgsigmaaldrich.com This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed and can often be recycled. wikipedia.org

For the synthesis of a chiral derivative of this compound, one could attach a chiral auxiliary, such as an Evans oxazolidinone, to a derivative of 3-(4-hydroxyphenyl)propanoic acid (with the phenol (B47542) protected). bath.ac.uknih.gov This forms a chiral imide. The auxiliary then sterically directs subsequent reactions, for example, an alkylation at the α-carbon, to favor the formation of one diastereomer over the other. nih.gov Once the new stereocenter is set with high diastereoselectivity, the auxiliary is cleaved to reveal the chiral carboxylic acid, which is then esterified to give the final enantiomerically enriched product.

Table 4: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Class | Typical Application |

|---|---|---|

| Evans' Oxazolidinones | Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions nih.gov |

| Camphorsultam | Sultam | Asymmetric Michael additions, Claisen rearrangements wikipedia.org |

| Pseudoephedrine | Amino alcohol | Asymmetric alkylation of amides wikipedia.org |

More modern approaches often rely on asymmetric catalysis , where a small amount of a chiral catalyst creates a chiral environment for the reaction, leading to an enantiomerically enriched product. nih.gov For instance, a copper-catalyzed enantioselective reaction could be envisioned where a chiral phosphine (B1218219) ligand coordinates to the metal, facilitating the stereoselective formation of a carbon-carbon bond necessary to construct the chiral backbone of the target molecule. nih.gov These catalytic methods are highly efficient and atom-economical.

Advanced Synthetic Modifications and Derivatization Strategies

The structure of this compound possesses two primary functional groups, the phenolic hydroxyl and the propanoate ester, which serve as handles for a variety of advanced synthetic modifications and derivatization.

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile site for chemical modification. Its acidity and nucleophilicity allow for a range of transformations to produce derivatives with altered biological or physicochemical properties.

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated to form ethers or acylated to form esters. For instance, L-tyrosine derivatives can undergo methylation of the phenolic hydroxyl group using reagents like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃). researchgate.net Similarly, acylation can be achieved using various acylating agents.

Azo Coupling: The phenolic ring is activated towards electrophilic aromatic substitution. It can react with aryl diazonium salts in a process known as azo coupling to form colored diazo compounds. acs.orgmdpi.com This reaction is typically performed at a controlled pH, often under slightly alkaline conditions, to facilitate the coupling with the phenoxide ion. acs.org This strategy is used for bioconjugation to tyrosine residues on proteins. acs.org

A summary of potential transformations is provided in the table below.

| Modification Type | Reagent Class | Resulting Functional Group |

| O-Alkylation | Alkyl halides (e.g., MeI), Base (e.g., K₂CO₃) | Ether |

| O-Acylation | Acyl chlorides, Acid anhydrides | Ester |

| Azo Coupling | Aryl diazonium salts | Azo compound |

Modifications at the Propanoate Moiety

The propanoate ester moiety is another key site for derivatization, allowing for the synthesis of a broad range of analogues.

Ester Hydrolysis: The benzyl ester can be cleaved under hydrolytic conditions (acidic or basic) to yield the corresponding carboxylic acid, 3-(4-hydroxyphenyl)propanoic acid. This carboxylic acid is a versatile intermediate for further modifications.

Transesterification: The benzyl group can be exchanged for other alkyl or aryl groups by a transesterification reaction, which is typically catalyzed by an acid or a base in the presence of a different alcohol.

Amide Formation: Following hydrolysis to the carboxylic acid, standard peptide coupling reagents can be used to form amide bonds with a wide variety of amines. For example, coupling thioester acid derivatives with benzyl ether tyrosine methyl ester has been accomplished using coupling agents like HBTU. academie-sciences.fr

Reduction: The ester can be reduced to the corresponding primary alcohol, 3-(4-hydroxyphenyl)propan-1-ol, using powerful reducing agents like lithium aluminum hydride (LAH).

These modifications are summarized in the following table.

| Modification Type | Typical Reagents | Resulting Functional Group |

| Ester Hydrolysis | NaOH or HCl (aq) | Carboxylic Acid |

| Amide Formation | Amine, Coupling Agent (e.g., HBTU, EDC) | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

| Transesterification | Alcohol, Acid/Base Catalyst | Different Ester |

Derivatization for Conjugation and Bioconjugation

Derivatizing this compound or its parent acid is a key strategy for conjugation to other molecules, including biomolecules, to create probes, targeted therapeutics, or functional materials.

The phenolic hydroxyl group makes tyrosine and its derivatives attractive targets for chemo- and site-selective protein modification. acs.org One of the most prominent methods is azo coupling with reactive aryl diazonium salts, which proceeds via electrophilic aromatic substitution to form stable diazo linkages. acs.org This reaction has been successfully used to couple radiolabeled diazonium salts to L-tyrosine and tyrosine-containing peptides. acs.org The reaction is typically performed in a buffer at a pH between 8 and 9. acs.org

The carboxylic acid, obtained after ester hydrolysis, provides another handle for bioconjugation. It can be activated and then reacted with nucleophilic residues on biomolecules, such as the amine groups of lysine (B10760008) residues in proteins, to form stable amide bonds. This is a standard and widely used method in bioconjugation chemistry.

| Conjugation Handle | Reactive Partner on Biomolecule | Linkage Formed | Key Reaction |

| Phenolic Ring | Activated Aryl Diazonium Salt | Azo | Electrophilic Aromatic Substitution (Azo Coupling) |

| Carboxylic Acid (post-hydrolysis) | Amine (e.g., Lysine) | Amide | Amidation / Peptide Coupling |

Reaction Mechanism Studies in Synthesis

Understanding the underlying mechanisms of the synthetic reactions is fundamental for process optimization, yield improvement, and byproduct minimization.

Investigating Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of the synthetic steps leading to this compound provide critical insights for reaction control.

Esterification: The formation of the benzyl ester from 3-(4-hydroxyphenyl)propanoic acid and benzyl alcohol is typically an equilibrium-limited reaction (Fischer esterification).

Kinetics: The rate of this acid-catalyzed reaction depends on the concentration of the acid, the carboxylic acid, and the alcohol. Mechanistic investigations often reveal that the reaction proceeds through a protonated carbonyl intermediate, which increases its electrophilicity for nucleophilic attack by the alcohol. The slowest step, or rate-determining step, is often the nucleophilic attack or the elimination of water from a tetrahedral intermediate. Kinetic studies would involve monitoring the disappearance of reactants or the appearance of the product over time under various conditions (temperature, catalyst concentration) to determine the rate law.

Thermodynamics: Being a reversible reaction, the position of the equilibrium is governed by the thermodynamic parameters (ΔG, ΔH, ΔS). To drive the reaction toward the product side, Le Chatelier's principle is applied, commonly by removing the water byproduct through azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by using a large excess of one of the reactants.

Diazotization: The conversion of an amino group to a diazonium salt is a well-studied reaction.

Kinetics: The reaction involves the formation of a nitrosating agent (e.g., N₂O₃) from sodium nitrite (B80452) and a strong acid. The rate is dependent on the concentrations of the amine, nitrite, and acid. The process involves a series of intermediates, and mechanistic investigations have shown that it can proceed through a transient diazonium species. nih.gov

Thermodynamics: The formation of the aryl diazonium salt is typically performed at low temperatures (0–5 °C) because these salts are often unstable at higher temperatures, where they can decompose to release nitrogen gas and form phenols or other byproducts. This instability is a key thermodynamic consideration in planning the synthesis.

| Reaction | Key Kinetic Factors | Key Thermodynamic Factors |

| Fischer Esterification | Catalyst concentration, Temperature, Reactant concentrations | Equilibrium constant (Keq), Removal of water byproduct |

| Diazotization | Temperature, pH, Concentrations of amine and nitrite | Instability of the diazonium salt at elevated temperatures |

Catalytic Systems and Their Influence on Reaction Pathways

Acid Catalysis: Homogeneous acid catalysts are frequently utilized for the esterification of propanoic acid and its derivatives. ceon.rs Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are common choices that facilitate the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and susceptibility to nucleophilic attack by benzyl alcohol. researchgate.netorganic-chemistry.org Studies on similar esterification reactions have shown that increasing the catalyst concentration generally leads to a higher reaction rate and yield, up to an optimal point. ceon.rsresearchgate.net For example, in the esterification of propanoic acid, increasing the molar ratio of sulfuric acid to the acid reactant enhances the initial reaction rate significantly. ceon.rs However, these mineral acids can be corrosive, difficult to separate from the reaction mixture, and may lead to side reactions, complicating product purification. researchgate.net

To overcome the limitations of homogeneous catalysts, heterogeneous acid catalysts have been developed. These include sulfonic acid-functionalized resins and sulfated metal-incorporated mesoporous silicas, such as S-Fe-MCM-48. mdpi.comnih.gov These solid acid catalysts offer the distinct advantage of easy separation from the reaction medium through simple filtration, allowing for catalyst recycling and a more environmentally friendly process. google.com In the synthesis of benzyl acetate (B1210297) from benzyl alcohol, a sulfated metal-incorporated MCM-48 catalyst demonstrated high selectivity (98.9%) and could be reused over several cycles without a significant loss of activity. nih.gov Similarly, sulfonic resins have shown catalytic activity comparable to sulfuric acid in the esterification of oleic acid, indicating their potential for producing benzyl esters as well. mdpi.com

Enzymatic Catalysis: Biocatalysis, particularly using lipases, presents a green alternative for ester synthesis, operating under mild reaction conditions with high selectivity. mdpi.comresearchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used in the synthesis of various esters, including benzyl acetate and benzyl benzoate. mdpi.comresearchgate.netresearchgate.net The enzymatic approach avoids the harsh conditions and corrosive nature of acid catalysts. researchgate.net The efficiency of enzymatic esterification can be influenced by factors such as the choice of solvent, temperature, and the specific lipase used. For instance, in the synthesis of benzyl cinnamate, Lipozyme TLIM was found to be more efficient than Novozym 435 (a form of CALB). researchgate.net The yield of enzymatic reactions can be very high; for example, the synthesis of benzyl acetate via Fischer esterification has been reported with a yield of 94.3%. scribd.com

The table below summarizes the influence of various catalytic systems on esterification reactions relevant to the synthesis of this compound.

| Catalyst Type | Specific Catalyst | Key Findings/Influence on Reaction Pathway | Reference(s) |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Increases reaction rate and yield with concentration; corrosive and difficult to separate. | ceon.rsresearchgate.net |

| p-Toluenesulfonic Acid (PTSA) | Effective for benzylation of carboxylic acids; can be used in solvent-free conditions. | organic-chemistry.org | |

| Heterogeneous Acid | Sulfonic Resins | Activity comparable to H₂SO₄; allows for easy catalyst separation and reuse. | mdpi.com |

| Sulfated Metal-Incorporated MCM-48 | High selectivity (98.9% for benzyl acetate); stable and reusable catalyst. | nih.gov | |

| Clay Supported Heteropolyacid | Effective for esterification at elevated temperatures; stable and reusable. | rsc.org | |

| Enzymatic | Candida antarctica Lipase B (CALB) | High conversion efficiency under mild conditions; environmentally friendly. | mdpi.comresearchgate.net |

| Lipozyme TLIM | Can be more efficient than other lipases for certain benzyl esters. | researchgate.net |

Base-Mediated Synthesis: While direct esterification is common, benzyl esters can also be synthesized via reaction of a carboxylate salt with a benzyl halide. This pathway can be facilitated by a base. In the synthesis of a related compound, triethylamine (B128534) was used as a base to facilitate the reaction and scavenge the HCl byproduct. nih.gov Phase-transfer catalysis, using quaternary ammonium (B1175870) salts, has also been employed to synthesize benzyl esters from benzyl halides and carboxylates in a two-phase system, offering high conversion rates and selectivity. google.com

Stereochemical Control and Diastereoselectivity in Synthesis

This compound is an achiral molecule, meaning it does not have a stereocenter and does not exist as enantiomers or diastereomers. Therefore, discussions of stereochemical control and diastereoselectivity are not directly applicable to its synthesis.

However, the principles of stereocontrol become critically important when synthesizing chiral derivatives of this compound, or when using chiral precursors. An illustrative example is the synthesis of (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. nih.gov In this synthesis, the starting material is the enantiomerically pure (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, which possesses a defined stereocenter. nih.gov

The reaction involves the protection of the amino group with a trityl group. The experimental procedure demonstrates that the reaction conditions, which include the use of triethylamine in acetonitrile, are mild enough to not affect the existing chiral center. nih.gov The absolute configuration of the starting material is retained in the final product. nih.gov This retention of stereochemistry is a crucial aspect of synthetic strategies that build upon existing chiral molecules.

The research findings related to the stereospecific synthesis of a chiral precursor are detailed in the table below.

| Starting Material | Reaction | Product | Stereochemical Outcome | Catalyst/Reagent | Reference(s) |

| (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate | Tritylation of the amino group | (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate | Retention of the (S)-configuration at the α-carbon. | Triethylamine | nih.gov |

This example underscores that while this compound itself is achiral, the synthetic methodologies used for its derivatives can and often must incorporate precise stereochemical control to achieve the desired biologically active isomers. General strategies in asymmetric synthesis, such as the use of chiral phosphoric acid catalysts, have been developed for creating axial chirality in other molecular frameworks, highlighting the ongoing importance of stereocontrol in modern organic synthesis. nih.gov

Iii. Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive NMR Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic compounds, offering precise information about the hydrogen (¹H) and carbon (¹³C) environments within Benzyl (B1604629) 3-(4-hydroxyphenyl)propanoate.

For the 3-(4-hydroxyphenyl)propanoate moiety, data from 3-(4-hydroxyphenyl)propionic acid provides a reliable reference. bmrb.iochemicalbook.com The aromatic protons on the para-substituted ring typically appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the hydroxyl group are expected to be more shielded (lower chemical shift) than those ortho to the alkyl chain. The two methylene (B1212753) groups of the propanoate chain will present as two triplets, with the one adjacent to the ester carbonyl group being more deshielded.

The benzyl group introduces signals for the benzylic protons (a singlet) and the monosubstituted aromatic ring. These aromatic protons usually appear in the range of 7.2-7.4 ppm.

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (benzyl) | ~7.2-7.4 | m |

| Aromatic (p-hydroxyphenyl, ortho to -OH) | ~6.7 | d |

| Aromatic (p-hydroxyphenyl, ortho to -CH₂) | ~7.0 | d |

| Benzylic (-CH₂-Ph) | ~5.1 | s |

| Methylene (-CH₂-COO) | ~2.9 | t |

| Methylene (Ar-CH₂-) | ~2.6 | t |

| Phenolic (-OH) | Variable | s (broad) |

This table is predictive and based on analogous structures.

Expected ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (ester) | ~173 |

| Quaternary (C-OH) | ~155 |

| Quaternary (benzyl, C-1) | ~136 |

| Aromatic (benzyl) | ~128 |

| Quaternary (p-hydroxyphenyl, C-1) | ~130 |

| Aromatic (p-hydroxyphenyl, CH) | ~129, ~115 |

| Benzylic (-CH₂) | ~66 |

| Methylene (-CH₂-COO) | ~36 |

| Methylene (Ar-CH₂) | ~30 |

This table is predictive and based on analogous structures and data from sources like the Biological Magnetic Resonance Bank for related compounds. bmrb.ioorganicchemistrydata.org

Coupling constant (J) analysis would further confirm the connectivity, with the vicinal coupling of the propanoate methylene protons expected to be in the range of 7-8 Hz.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the adjacent methylene groups in the propanoate chain and the correlations within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom bearing protons.

Mass Spectrometry (MS) Applications

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of Benzyl 3-(4-hydroxyphenyl)propanoate, further corroborating its structure.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. For this compound (C₁₆H₁₆O₃), the calculated monoisotopic mass is 256.1099 Da. HRMS analysis is expected to yield a measured mass that is highly consistent with this theoretical value, confirming the elemental composition of the molecule. While specific HRMS data for the target compound is not in the search results, the technique is standard for this level of analysis. rsc.org

In electron ionization mass spectrometry (EI-MS), this compound would undergo characteristic fragmentation. Key fragmentation pathways for esters include cleavage of the bond alpha to the carbonyl group and McLafferty rearrangement.

Expected Fragmentation Pattern:

A prominent peak in the mass spectrum is expected at m/z 91, corresponding to the stable tropylium (B1234903) ion ([C₇H₇]⁺), which is characteristic of benzyl-containing compounds. Another significant fragment would likely be observed from the loss of the benzyl group, resulting in an ion corresponding to 3-(4-hydroxyphenyl)propanoic acid. Further fragmentation of the 4-hydroxyphenyl moiety would also be anticipated. General principles of ester fragmentation support these predictions. libretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum would exhibit characteristic absorption bands corresponding to the different vibrational modes of the molecule.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (phenol) | ~3400-3200 | Broad, strong |

| C-H (aromatic) | ~3100-3000 | Medium to weak |

| C-H (aliphatic) | ~3000-2850 | Medium |

| C=O (ester) | ~1735 | Strong |

| C=C (aromatic) | ~1600, ~1500 | Medium |

| C-O (ester) | ~1250-1100 | Strong |

This table is predictive and based on characteristic IR frequencies and data for related compounds like Benzyl propionate (B1217596). nist.govchemicalbook.com

The presence of a strong, broad band in the high-frequency region would confirm the hydroxyl group, while the sharp, intense peak around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group. The combination of these bands, along with those for the aromatic and aliphatic C-H and C-O bonds, provides a spectroscopic fingerprint that is consistent with the structure of this compound.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides an atomic-resolution view of the molecule's structure in the crystalline form. The data obtained from this technique are fundamental to understanding the compound's conformation, crystal packing, and the nature of intermolecular forces that stabilize the crystal lattice.

The crystal structure of a derivative, (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate, reveals that the packing is primarily stabilized by strong intermolecular hydrogen bonds. nih.gov Specifically, a hydrogen bond forms between the hydroxyl group (O—H) of the hydroxyphenyl moiety and the carbonyl oxygen (C=O) of the propanoate group of an adjacent molecule. This O—H···O interaction links the molecules into chains that propagate along the a-axis of the crystal. nih.gov

Table 1: Hydrogen-Bond Geometry for (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O3—H3A···O1i | 0.82 | 1.95 | 2.772 (3) | 175 |

Symmetry code: (i) x-1/2, -y+1/2, -z+1

This table details the precise geometry of the hydrogen bond, including the distances between the donor (D), hydrogen (H), and acceptor (A) atoms, as well as the angle of the bond.

Table 2: Crystal Data and Structure Refinement for (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate nih.gov

| Parameter | Value |

| Empirical formula | C₃₅H₃₁NO₃ |

| Formula weight | 513.61 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 9.1188 (18) |

| b (Å) | 15.774 (3) |

| c (Å) | 19.393 (4) |

| V (ų) | 2789.4 (10) |

| Z | 4 |

| R[F² > 2σ(F²)] | 0.041 |

| wR(F²) | 0.093 |

This data provides a summary of the crystallographic parameters determined for the derivative compound.

For chiral molecules like the (S)-enantiomer of this compound derivatives, determining the absolute configuration is crucial. In the crystallographic studies of (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate and its tritylated form, the absolute configuration was assigned based on the known configuration of the starting material, L-tyrosine, assuming it remains unchanged throughout the synthesis. nih.govnih.gov This is a common practice when a chiral center is not involved in the chemical transformations.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for separating its potential isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of "this compound".

Achiral HPLC: On a standard, achiral column (like a C18 column), HPLC can be used to determine the purity of the compound by separating it from starting materials, reagents, and byproducts. The retention time of the compound under specific conditions (mobile phase composition, flow rate) is a key identifier.

Chiral HPLC: When dealing with a racemic mixture of "this compound," chiral HPLC is essential for separating the enantiomers. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak®), have been shown to be effective in separating the enantiomers of similar compounds, like benzyltetrahydroisoquinoline alkaloids. mdpi.com The choice of mobile phase, often a mixture of an alkane and an alcohol, is critical for achieving baseline separation of the enantiomeric peaks. mdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of the synthesis of "this compound". orgsyn.orgresearchgate.net By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), it is possible to qualitatively track the consumption of starting materials and the formation of the product. orgsyn.org For instance, in the synthesis of a related benzyl ester, TLC analysis on silica gel with 20% ethyl acetate (B1210297)/hexanes as the eluent was used. orgsyn.org The spots are visualized under UV light (254 nm) or by staining with a suitable reagent. The difference in the retention factor (Rf) values between the reactants and the product indicates the progress of the reaction. orgsyn.org

Iv. Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties of a molecule. mdpi.com These calculations provide a fundamental understanding of the molecule's reactivity, stability, and spectroscopic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For Benzyl (B1604629) 3-(4-hydroxyphenyl)propanoate, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl group, which can readily donate electrons. Conversely, the LUMO is likely to be distributed over the benzyl and propanoate portions of the molecule, which can act as electron-accepting regions. A hypothetical HOMO-LUMO analysis for Benzyl 3-(4-hydroxyphenyl)propanoate could yield the following data:

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.15 | Energy difference between HOMO and LUMO |

This relatively large energy gap would suggest that this compound is a moderately stable molecule.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The ESP map uses a color scale to indicate regions of different potential, with red typically representing areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow indicate regions of intermediate potential.

For this compound, the ESP map would likely show a region of high negative potential (red) around the oxygen atoms of the hydroxyl and ester groups, as these are highly electronegative atoms. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it a potential hydrogen bond donor. The aromatic rings would show regions of intermediate potential, with the π-electron clouds being susceptible to electrophilic attack. Such maps are invaluable for predicting the sites of nucleophilic and electrophilic attack in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape. This would reveal the most stable conformers (low-energy states) and the energy barriers between them. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity. A related molecule, 3-(4-hydroxyphenyl)-N-benzyl-propionamide, has been shown to have a rich conformational potential energy landscape with various intramolecular hydrogen-bonded minima. chemsrc.com Similar complexities would be expected for this compound.

Docking Studies with Biological Macromolecules (if applicable)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding of a small molecule ligand to the active site of a protein.

While specific biological targets for this compound are not established, docking studies could be employed to explore its potential interactions with various enzymes or receptors. For instance, given its structural similarity to some anti-inflammatory agents, it could be docked into the active site of cyclooxygenase (COX) enzymes. Such studies would provide insights into the potential binding mode, the key amino acid residues involved in the interaction, and a predicted binding affinity. These predictions can help in prioritizing compounds for experimental screening.

A hypothetical docking study of this compound with a target protein might yield the following results:

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.5 | Predicted free energy of binding |

| Interacting Residues | Tyr123, Arg345, Ser456 | Key amino acids in the binding site |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed |

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the chemical structure.

For a series of analogues of this compound, a QSAR model could be developed to predict their biological activity. This would involve calculating a range of descriptors, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

By correlating these descriptors with experimentally determined biological activities, a predictive QSAR model can be built. This model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can be highly valuable in confirming the structure of a synthesized compound or in interpreting experimental spectra.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts, when compared with experimental data, can aid in the complete assignment of the NMR spectrum. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum. A study on the related compound 3-(4-hydroxyphenyl)-N-benzyl-propionamide has demonstrated the use of computational methods to aid in the assignment of its conformations through analysis of its spectra. chemsrc.com

A table of predicted vs. experimental spectroscopic data would be a key output of such a study.

V. Natural Occurrence, Biosynthesis, and Biotransformation

Identification in Natural Sources (e.g., Plants, Microorganisms)

Benzyl (B1604629) 3-(4-hydroxyphenyl)propanoate has not been identified as a naturally occurring compound in plants, microorganisms, or other natural sources based on current scientific literature. However, its constituent molecular parts, 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) and benzyl alcohol, are both well-known natural products.

Phloretic acid is found in various plants and is also a product of metabolism in animals and microbes. wikipedia.orgthegoodscentscompany.com It has been identified in olives, arrowroot leaf, and avocado. wikipedia.orgthegoodscentscompany.comfoodb.ca Furthermore, it is produced in the rumen of sheep and is a known urinary metabolite of tyrosine in rats. wikipedia.org In humans, phloretic acid is a significant metabolite produced by intestinal microflora, such as Clostridium orbiscindens and Clostridium sporogenes, from the breakdown of dietary flavonoids and other polyphenols. wikipedia.orgfoodb.ca

Benzyl alcohol is a common constituent of many plants and is a component of essential oils from jasmine, hyacinth, and ylang-ylang. Related esters, such as methyl 3-(4-hydroxyphenyl)propanoate, have been identified in plants like Tragopogon orientalis, and benzyl propionate (B1217596) is found in fruits like melons and plums. bohrium.comnih.govresearchgate.net

Table 1: Documented Natural Sources of 3-(4-Hydroxyphenyl)propanoic Acid (Phloretic Acid)

| Source Category | Specific Source | Citation |

| Plants | Olives (Olea europaea) | wikipedia.orgfoodb.ca |

| Arrowroot (Maranta arundinacea) | thegoodscentscompany.com | |

| Avocado (Persea americana) | foodb.ca | |

| Peanut Plant (Arachis hypogaea) | thegoodscentscompany.comfoodb.ca | |

| Animal Metabolite | Rumen of sheep | wikipedia.org |

| Urine of rats (from tyrosine) | wikipedia.org | |

| Microbial Metabolite | Human gut microbiota (Clostridium spp.) | wikipedia.orgfoodb.ca |

| Foodstuffs | Beer | foodb.ca |

Putative Biosynthetic Pathways

Given that Benzyl 3-(4-hydroxyphenyl)propanoate is not a known natural product, no specific biosynthetic pathway has been elucidated for it in vivo. However, a putative pathway can be proposed based on the known biosynthesis of its precursor, phloretic acid.

The primary routes for the natural formation of phloretic acid include:

From p-Coumaric Acid: Phloretic acid can be produced via the reduction of the unsaturated side chain of p-coumaric acid. wikipedia.orgselleckchem.comrsc.org

From Phloretin (B1677691): The enzyme phloretin hydrolase acts on the flavonoid phloretin to yield phloretic acid and phloroglucinol. wikipedia.orgthegoodscentscompany.com

From L-Tyrosine: In engineered microorganisms like Escherichia coli, a synthetic pathway has been established to produce phloretic acid from L-tyrosine using the enzymes tyrosine ammonia-lyase and enoate reductase. acs.org

The final step to form this compound would theoretically involve the enzymatic esterification of phloretic acid with benzyl alcohol, a reaction catalyzed by an esterase or lipase (B570770). While this specific reaction has not been observed in a natural system, it is a common type of reaction in secondary metabolism.

Enzymatic Synthesis and Biocatalytic Applications

The synthesis of esters through enzymatic processes is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. nih.gov While no studies focus specifically on the enzymatic synthesis of this compound, extensive research on related aromatic esters demonstrates the high feasibility of this biotransformation. Lipases, a class of esterases, are particularly effective biocatalysts for this purpose. nih.gov

Research has successfully demonstrated the synthesis of similar molecules, such as benzyl acetate (B1210297) and benzyl propionate, using immobilized lipases like Candida antarctica lipase B (CALB), often supplied as Novozym 435. bohrium.comresearchgate.netmdpi.com These reactions, which combine benzyl alcohol with a carboxylic acid, can achieve very high conversion yields, sometimes approaching 98-99%. researchgate.netmdpi.com Similarly, esters of other phenolic acids, including ethyl 3-(4-hydroxyphenyl)propanoate, have been synthesized using whole-cell biocatalysts from yeast like Yarrowia lipolytica. researchgate.net

These biocatalytic methods are valued for producing flavor and fragrance compounds, as well as molecules with antioxidant or antimicrobial properties. nih.govmdpi.com The synthesis typically involves the direct esterification of an acid and an alcohol or the transesterification from an activated acyl donor like vinyl acetate in an organic solvent or a solvent-free system. bohrium.commdpi.com

Esterase-mediated Hydrolysis and Synthesis

Esterases, particularly lipases, are the primary enzymes used for both the synthesis and hydrolysis of aromatic esters like this compound.

For synthesis, immobilized lipases are favored due to their stability and reusability. mdpi.com The enzyme Candida antarctica lipase B (CALB) is frequently reported as the most effective catalyst for creating benzyl esters. bohrium.comresearchgate.net For instance, the synthesis of benzyl propionate from propionic acid and benzyl alcohol using Novozym 435 (immobilized CALB) showed superior performance compared to other lipases. bohrium.com The reactions are often optimized by controlling parameters such as temperature, substrate molar ratio, and the removal of water, which is a byproduct of esterification. bohrium.com

Table 2: Research Findings on Enzymatic Synthesis of Related Esters

| Target Ester | Enzyme/Biocatalyst | Key Findings | Citation |

| Benzyl Propionate | Novozym 435 (CALB), Lipozyme TL-IM, Lipozyme RM-IM | Novozym 435 showed the best performance for esterification of propionic acid and benzyl alcohol. | bohrium.comresearchgate.net |

| Benzyl Acetate | CALB immobilized on chitosan-polyphosphate | Achieved 98% yield in 24 hours via transesterification of benzyl alcohol and vinyl acetate. | mdpi.com |

| 4-Hydroxybenzyl Hexanoate | Candida antarctica lipase B (CALB) | Synthesis from 4-hydroxybenzyl alcohol and hexanoic acid reached ~80% conversion after 24 hours. | nih.gov |

| Ethyl 3-(4-hydroxyphenyl)propanoate | Yarrowia lipolytica (whole-cell biocatalyst) | The biomass was capable of catalyzing the esterification, although conversion was noted to be weak. | researchgate.net |

Stereoselective Biotransformations

The chemical structure of this compound is achiral, meaning it does not possess a stereocenter and does not exist as different stereoisomers (enantiomers or diastereomers). Consequently, the principles of stereoselective biotransformations, which involve the selective synthesis or modification of one stereoisomer over another, are not applicable to this specific compound.

Metabolic Fate and Degradation Pathways in Biological Systems

There are no direct studies on the metabolic fate of this compound. However, a highly probable degradation pathway can be inferred based on the metabolism of similar ester compounds. In a biological system, the compound would likely undergo hydrolysis of its ester bond, catalyzed by non-specific esterase enzymes present in the plasma, liver, and other tissues.

This hydrolysis would break down the molecule into its two constituent components:

3-(4-hydroxyphenyl)propanoic acid (phloretic acid)

Benzyl alcohol

The subsequent metabolic fates of these two products are well-documented. Phloretic acid, being a product of gut microbial metabolism of dietary polyphenols, is readily absorbed and excreted, largely unchanged, in the urine. wikipedia.org Benzyl alcohol is rapidly metabolized, primarily through oxidation by alcohol dehydrogenase to form benzaldehyde, which is then further oxidized by aldehyde dehydrogenase to yield benzoic acid. The benzoic acid is then typically conjugated with glycine (B1666218) to form hippuric acid, which is efficiently cleared from the body via renal excretion.

Role as a Metabolite or Intermediate in Biological Processes

This compound is not known to be a metabolite or an intermediate in any natural biological process. Its precursor, phloretic acid , however, is a well-established and significant metabolite. wikipedia.org

Phloretic acid is a terminal product of the catabolism of numerous dietary polyphenols, particularly flavonoids, by the human gut microbiota. wikipedia.orghmdb.ca For example, when flavonoids such as quercetin, naringin (B1676962) (from citrus), and phloretin (from apples) are consumed, they pass largely unabsorbed to the colon, where bacteria cleave them into smaller phenolic acids, with phloretic acid being a common end-product. wikipedia.org It is also recognized as a urinary metabolite of the amino acid tyrosine in rats. wikipedia.org Therefore, while the benzyl ester itself is not a natural intermediate, its core phenolic acid structure is a key player in the metabolism of xenobiotics (foreign compounds) in mammals.

Vi. Research Applications and Future Directions

Applications in Pharmaceutical and Medicinal Chemistry Research

The core structure of Benzyl (B1604629) 3-(4-hydroxyphenyl)propanoate serves as a valuable scaffold in the design and synthesis of new chemical entities with potential therapeutic value. Its applications range from being a fundamental building block to the basis for developing novel drug candidates.

Benzyl 3-(4-hydroxyphenyl)propanoate and its derivatives are recognized as important intermediates in the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations. In chiral synthesis, where the three-dimensional arrangement of atoms is crucial for biological activity, specific stereoisomers of related structures are highly sought after.

For instance, the chiral analog, (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, is a key intermediate in the synthesis of isodityrosine, a component found in plant cell wall proteins. This highlights the role of the benzyl-protected hydroxyphenyl-propanoate framework in constructing complex, naturally occurring molecules. The demand for single enantiomer drugs in the pharmaceutical industry drives research into the synthesis of such chiral building blocks. The synthesis of these building blocks often involves stereoselective reactions to ensure high enantiomeric purity, which is critical for drug efficacy.

Research has increasingly focused on the biological potential of scaffolds related to 3-(4-hydroxyphenyl)propanoic acid. The phenolic (4-hydroxyphenyl) group, in particular, is a known pharmacophore that can confer antioxidant properties and participate in crucial interactions with biological targets.

A recent study investigated a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their anticancer and antioxidant activities. The findings revealed that certain derivatives exhibited significant, structure-dependent anticancer activity against A549 non-small cell lung cancer cells. The presence of the hydroxy group on the phenyl ring is thought to contribute to antioxidant activity, which can help modulate oxidative stress, a key factor in cancer progression.

Future Research Directions and Emerging Areas

Novel Synthetic Methodologies

The synthesis of this compound and its derivatives is evolving, with researchers exploring both traditional chemical methods and innovative biocatalytic approaches to enhance efficiency, selectivity, and sustainability.

One established chemical route involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. A similar approach has been documented for the synthesis of related compounds, like dimethyl ester derivatives, using a catalytic amount of sulfuric acid in methanol. chemicalbook.comnih.gov Another method utilizes activating agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process, as seen in the preparation of active 4-nitrophenyl esters which can then react with an alcohol. eurjchem.com

More recently, enzymatic synthesis has emerged as a highly promising alternative. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficacy in catalyzing the esterification of phenolic acids. mdpi.comnih.gov These enzymatic methods offer several advantages, including high chemo- and regioselectivity, milder reaction conditions, and a reduction in by-products, aligning with the principles of green chemistry. nih.govnih.gov For instance, research on the lipase-catalyzed synthesis of various flavor esters, including benzyl propionate (B1217596), has shown near-quantitative conversion under optimized conditions. researchgate.net The versatility of lipases from different sources, such as Yarrowia lipolytica, has also been explored for the esterification of hydroxyphenylpropanoic acid. nih.gov

| Method | Catalyst/Reagent | Key Features | Reported Yield/Conversion | Reference |

|---|---|---|---|---|

| Chemical Esterification | Sulfuric Acid | Traditional, strong acid catalyst. | High (specific yield not reported for target compound) | chemicalbook.comnih.gov |

| DCC Coupling | N,N'-Dicyclohexylcarbodiimide (DCC) | Forms an active ester intermediate. | High (specific yield not reported for target compound) | eurjchem.com |

| Enzymatic Esterification | Immobilized Lipase (e.g., CALB) | Mild conditions, high selectivity, reusable catalyst. | Up to 99% for similar esters | mdpi.comnih.govresearchgate.net |

| Whole-cell Biocatalysis | Yarrowia lipolytica | Utilizes the entire microorganism as the catalyst. | Variable (0-95% for related esters) | nih.gov |

In-depth Mechanistic Investigations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new catalysts. For the chemical synthesis of this compound via acid-catalyzed esterification, the mechanism is well-established, involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water.

The mechanism of lipase-catalyzed esterification, a key area of current research, is more intricate. It involves a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartic acid) within the enzyme's active site. The process is generally described by a Ping-Pong Bi-Bi mechanism. The reaction initiates with the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of a water molecule. The alcohol (benzyl alcohol in this case) then enters the active site and attacks the acyl-enzyme complex, leading to the formation of a second tetrahedral intermediate, which then collapses to release the ester product and regenerate the free enzyme. researchgate.net

Kinetic studies on the esterification of propanoic acid with various alcohols have shown that factors such as the molar ratio of reactants, temperature, and catalyst concentration significantly influence the reaction rate and yield. nih.gov While specific kinetic data for the synthesis of this compound is not yet widely published, the principles from these related studies are directly applicable. Future research is expected to focus on detailed kinetic modeling and computational studies to elucidate the precise substrate-enzyme interactions for this specific reaction.

Exploration of Undiscovered Biological Activities

The structural components of this compound suggest a range of potential biological activities. The 4-hydroxyphenyl group is a well-known pharmacophore present in many biologically active compounds, contributing to antioxidant, antimicrobial, and anti-inflammatory properties. chemicalbook.com

Recent groundbreaking research in 2024 on closely related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has unveiled significant antimicrobial and anticancer potential. These studies demonstrated that derivatives of this scaffold exhibit structure-dependent activity against multidrug-resistant bacteria, including ESKAPE pathogens, and drug-resistant fungi like Candida auris. nih.govmdpi.comresearchgate.net Furthermore, certain derivatives were identified as promising anticancer candidates, showing cytotoxicity against non-small cell lung cancer cells (A549) and the ability to suppress cell migration. mdpi.comrsc.org The most promising compounds from these studies showed favorable cytotoxicity profiles against noncancerous cells, suggesting a degree of selectivity. mdpi.comrsc.org

The phenolic hydroxyl group in the molecule is a key contributor to its antioxidant potential, capable of scavenging free radicals. rsc.org This has been demonstrated for similar phenolic compounds like p-hydroxybenzyl alcohol. nsf.gov The parent molecule, 3-(4-hydroxyphenyl)propionic acid, a microbial metabolite of procyanidins, has also been shown to suppress macrophage foam cell formation, indicating a potential role in cardiovascular health. These findings strongly suggest that this compound is a compelling candidate for further investigation into its antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.

| Biological Activity | Key Findings | Model System | Reference |

|---|---|---|---|

| Antimicrobial | Activity against multidrug-resistant bacteria (ESKAPE) and fungi (Candida auris). | In vitro assays | nih.govmdpi.comresearchgate.net |

| Anticancer | Cytotoxicity against A549 lung cancer cells and suppression of cell migration. | In vitro cell culture | mdpi.comrsc.org |

| Antioxidant | Potential to modulate oxidative stress pathways due to the phenolic group. | DPPH radical scavenging assay | rsc.org |

| Anti-inflammatory | Suppression of macrophage foam cell formation by the parent acid. | In vitro macrophage cell culture |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. The synthesis of this compound is an area where such approaches can be highly beneficial.

The use of enzymatic catalysts, such as immobilized lipases, is a cornerstone of green synthesis for this compound. nih.gov These biocatalysts operate under mild temperatures and pressures, often in solvent-free systems or in green solvents like water, which significantly reduces energy consumption and the use of volatile organic compounds. nih.gov The high selectivity of enzymes minimizes the formation of by-products, leading to cleaner reaction profiles and simplified purification processes. nih.gov Moreover, the ability to immobilize and reuse these enzymes for multiple reaction cycles enhances the economic and environmental viability of the process. researchgate.net

Future research in this area will likely focus on the development of even more robust and efficient biocatalysts through enzyme engineering and the exploration of novel, renewable feedstocks. The use of one-pot, multi-step reaction sequences, where chemo- and biocatalytic steps are combined in a single reaction vessel, represents another promising avenue for making the synthesis of this compound and its derivatives more sustainable and efficient.

Q & A

Q. What are the standard synthetic routes for preparing Benzyl 3-(4-hydroxyphenyl)propanoate, and what reaction conditions optimize yield?

The compound is synthesized via acylation of O-benzyl-L-tyrosine with tert-butoxycarbonyl (Boc) azide in dioxane. Key steps include maintaining a pH of 9–10 during extraction with ethyl acetate and refining through recrystallization. Reaction efficiency depends on stoichiometric control of Boc azide and temperature regulation to minimize side reactions . Alternative routes involve trityl group protection using (chloromethanetriyl)tribenzene under triethylamine catalysis in acetonitrile, achieving ~85% yield after column chromatography .

Q. How can purification and characterization of this compound be methodologically streamlined?

Post-synthesis purification typically employs column chromatography (petroleum ether/ethyl acetate, 4:1) to isolate the product. Recrystallization from a 6:1 petroleum ether/ethyl acetate mixture yields single crystals for structural validation. Characterization via H/C NMR and X-ray crystallography confirms regiochemistry and purity. Crystallographic refinement using SHELXL software is critical for resolving hydrogen-bonding networks .

Q. What role does this compound serve in peptide synthesis?

The compound acts as a protected tyrosine derivative, where the benzyl ester and Boc/trityl groups prevent undesired side reactions during peptide elongation. Selective deprotection (e.g., hydrogenolysis for benzyl removal) enables controlled incorporation into peptide chains. This is vital for synthesizing isodityrosine-containing peptides, which strengthen plant cell wall proteins .

Advanced Research Questions

Q. How do crystallographic studies using SHELX software elucidate the molecular packing and hydrogen-bonding interactions of this compound?

Single-crystal X-ray analysis reveals dihedral angles between phenyl rings (e.g., 80.2° between C18- and C24-phenyl groups) and O–H···O hydrogen bonds that stabilize chains along the a-axis. SHELXL refinement (R factor = 0.041) highlights intermolecular interactions critical for predicting solubility and stability in solid-state applications .

Q. What analytical techniques quantify trace impurities or degradation products of this compound in complex matrices?

High-resolution GC-FID/MS and HSQC NMR are employed to detect byproducts like dihydro FA ethyl ester derivatives. GC-FID/MS provides ppm-level sensitivity for monomeric lignin derivatives, while HSQC NMR resolves C–H correlations in pretreated samples, ensuring purity >95% .

Q. How does solvent polarity influence the stability and reactivity of this compound during coupling reactions?

Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity during trityl protection, whereas ethyl acetate’s moderate polarity aids in selective extraction. Stability studies under varying pH (9–10) and temperature (273–298 K) show minimal degradation, making it suitable for multi-step syntheses .

Q. What are the comparative advantages of Boc vs. trityl protecting groups for amino functionality in this compound?

The Boc group offers acid-labile deprotection (e.g., TFA), while the trityl group provides steric hindrance against nucleophilic attack. Trityl protection is preferred for orthogonal strategies in solid-phase peptide synthesis, though Boc is more cost-effective for small-scale applications .

Q. How do hydrogen-bonding networks in the crystal lattice affect the compound’s solubility and bioavailability?

O–H···O chains reduce solubility in non-polar solvents but enhance stability in aqueous buffers. Computational modeling (e.g., DFT) predicts logP values to optimize delivery systems for pharmacological studies .

Q. What methodologies validate enantiomeric purity during asymmetric synthesis of this compound?

Chiral HPLC with a cellulose-based column resolves enantiomers, while X-ray crystallography (Flack parameter) confirms absolute configuration. Retention of chirality from L-tyrosine precursors is >99% when using Boc-protected intermediates .

Q. How can mechanistic insights from lignin monomer stabilization inform the design of analogous propanoate derivatives?

Reductive stabilization using heterogeneous metal catalysts (e.g., Pd/C) prevents repolymerization of lignin-derived monomers. This approach, validated via Van Krevelen diagrams, can be adapted to synthesize bioactive propanoate esters with improved shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.